2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a complex organic compound that features a benzothiazole moiety and a spirocyclic structure. Benzothiazole derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3One common method involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring . The spirocyclic structure can be introduced through a series of nucleophilic substitution reactions, often using spirocyclic amines and appropriate electrophiles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antitumor effects . The spirocyclic structure can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and applications in energy harvesting.
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity through p53 activation.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone stands out due to its unique combination of a benzothiazole moiety and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-23-15-18-12-5-3-4-6-13(12)24-15/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMUTUPJDYKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4S3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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